3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the nitrophenyl and trifluoromethyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cycloaddition of nitrile imines with appropriate substrates. One common method is the base-promoted [3 + 2] cycloaddition of nitrile imines and 1H-benzo[d]imidazole-2-thiols . This reaction is carried out under mild conditions and features high efficiency and good functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroquinazoline derivatives.
Reduction: Formation of aminoquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazolines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with molecular targets such as histone acetyltransferase PCAF. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the acetylation of histones . This inhibition can lead to changes in gene expression and has been linked to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Triazolophthalazines: Similar in structure but with different substituents.
Triazolopyrimidines: Another class of triazole-containing compounds with distinct biological activities.
Uniqueness
3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit histone acetyltransferase PCAF distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-(3-nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3N5O2/c17-16(18,19)15-20-12-7-2-1-6-11(12)14-22-21-13(23(14)15)9-4-3-5-10(8-9)24(25)26/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRRWLCCIWNAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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